molecular formula C27H28N4O2S B12301403 2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol

2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol

Cat. No.: B12301403
M. Wt: 472.6 g/mol
InChI Key: SFAZVEOMLHOWJE-ZTKZIYFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol is a complex organic compound with a unique structure that includes a thiazole ring, diphenyl groups, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the thiazole ring or the diphenyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and diphenyl groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but lacks the thiazole ring and diphenyl groups.

    Adapalene Related Compound E: This compound shares some structural features but has different functional groups and applications.

Uniqueness

2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol is unique due to its combination of a thiazole ring, diphenyl groups, and a hydroxyethyl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C27H28N4O2S/c1-20(23-13-8-14-24(19-23)31(15-17-32)16-18-33)29-30-27-28-25(21-9-4-2-5-10-21)26(34-27)22-11-6-3-7-12-22/h2-14,19,32-33H,15-18H2,1H3,(H,28,30)/b29-20+

InChI Key

SFAZVEOMLHOWJE-ZTKZIYFRSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N(CCO)CCO

Canonical SMILES

CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.